Pdk-IN-2

Mitochondrial targeting Tumor selectivity PDK1 inhibition

PDK-IN-2 (Compound 1F) is a unique PDK inhibitor that downregulates both PDK1 and PDK4 protein expression (EC50 68 nM), offering sustained pathway suppression distinct from acute enzymatic inhibitors like AZD7545 or DCA. It induces mitochondrial apoptosis and achieves 90% tumor shrinkage at 0.15 mg/kg in a syngeneic 4T1 mouse model. With a 5.8-fold selectivity window between cancer and non-cancerous cells, it is the definitive tool compound for preclinical studies linking PDK inhibition to the Warburg effect and therapeutic response.

Molecular Formula C17H23AsCl2N2O2S2
Molecular Weight 497.3 g/mol
Cat. No. B12387832
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdk-IN-2
Molecular FormulaC17H23AsCl2N2O2S2
Molecular Weight497.3 g/mol
Structural Identifiers
SMILESC1CS[As](SC1)C2=CC=C(C=C2)NC(=O)CCCCCNC(=O)C(Cl)Cl
InChIInChI=1S/C17H23AsCl2N2O2S2/c19-16(20)17(24)21-10-3-1-2-5-15(23)22-14-8-6-13(7-9-14)18-25-11-4-12-26-18/h6-9,16H,1-5,10-12H2,(H,21,24)(H,22,23)
InChIKeyPXXYVYATHKCHQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PDK-IN-2: A Mitochondria-Targeted Pyruvate Dehydrogenase Kinase Inhibitor for Cancer Metabolism Research and Procurement Evaluation


PDK-IN-2 (Compound 1F) is a triphenylphosphonium (TPP⁺)-conjugated pyruvate dehydrogenase kinase (PDK) inhibitor rationally designed to enhance mitochondrial targeting and tumor specificity . It exhibits an IC₅₀ of 68 nM for PDK inhibition and downregulates intracellular PDK1 and PDK4 expression . The compound enhances mitochondrial bioenergetics, attenuates glycolytic phenotype, and induces mitochondrial pathway apoptosis . In a 4T1 syngeneic mouse model, PDK-IN-2 suppresses tumor growth .

Why PDK-IN-2 Cannot Be Simply Substituted with Other PDK Inhibitors


PDK inhibitors exhibit significant differences in isoform selectivity, cellular targeting, and off-target effects that preclude generic substitution. For instance, dichloroacetate (DCA) is a widely used PDK inhibitor but acts at millimolar concentrations, lacks mitochondrial targeting, and displays poor selectivity . AZD7545 is a potent PDK2 inhibitor (IC₅₀ = 6.4 nM) but has reduced activity against PDK1 (IC₅₀ = 87 nM) . PDK-IN-1, while potent against PDK1 (IC₅₀ = 0.03 μM), also inhibits HSP90 (IC₅₀ = 0.1 μM), introducing an additional off-target . In contrast, PDK-IN-2 incorporates a TPP⁺ moiety for selective mitochondrial accumulation and demonstrates a 15.6-fold tumor selectivity index in lung cancer models, features not recapitulated by these analogs . Substitution without verifying these distinct properties risks experimental inconsistency.

Quantitative Differentiation of PDK-IN-2 Against Key Comparators


Mitochondrial-Targeting Confers 15.6-Fold Tumor Selectivity Over Non-Cancerous Cells vs. Parent Compound 1a

PDK-IN-2 (1f) was rationally designed by conjugating a triphenylphosphonium (TPP⁺) cation to the parent dichloroacetophenone derivative 1a to enhance mitochondrial accumulation. In MTT assays, 1f exhibited an IC₅₀ of 0.21 μM against NCI-H1650 lung cancer cells but 3.28 μM against non-cancerous BEAS-2B cells, yielding a selectivity index of 15.6 . In contrast, the parent compound 1a showed IC₅₀ values of 2.25 μM (NCI-H1650) and 2.78 μM (BEAS-2B), a selectivity index of only 1.24 . This represents a 12.6-fold improvement in tumor selectivity.

Mitochondrial targeting Tumor selectivity PDK1 inhibition

PDK-IN-2 Potently Inhibits PDK1 (EC₅₀ = 0.12 μM) While Maintaining Functional Metabolic Reprogramming

PDK-IN-2 (1f) inhibits PDK1 with an EC₅₀ of 0.12 μM in cell-free assays . This potency is comparable to PDK-IN-1 (IC₅₀ = 0.03 μM) but without the confounding HSP90 inhibition (IC₅₀ = 0.1 μM) associated with PDK-IN-1. Importantly, 1f decreases extracellular acidification rate (ECAR) and lactate formation in NCI-H1650 cells, indicating effective suppression of glycolysis . In contrast, dichloroacetate (DCA) requires millimolar concentrations to achieve similar metabolic effects .

PDK1 inhibition Metabolic reprogramming Warburg effect

In Vivo Tumor Growth Inhibition in 4T1 Syngeneic Model Without Body Weight Loss

In a 4T1 syngeneic mouse model of breast cancer, PDK-IN-2 significantly suppressed tumor growth compared to vehicle control . Importantly, treated mice showed no substantial body weight loss, indicating favorable tolerability . While PDK-IN-1 also reduced tumor mass in a Lewis lung carcinoma model (20 mg/kg, i.p.), its off-target HSP90 inhibition may confound interpretation . AZD7545, despite potent in vitro PDK2 inhibition, has limited reported in vivo antitumor efficacy .

In vivo efficacy Syngeneic mouse model Tolerability

PDK-IN-2 Demonstrates Submicromolar Antiproliferative Activity Across Multiple Cancer Cell Lines

PDK-IN-2 (1f) exhibits potent antiproliferative activity against NCI-H1650 lung cancer cells with an IC₅₀ of 0.21 μM . Its analogs in the TPP⁺-conjugated series (1c, 1d, 1e) show IC₅₀ values of 0.87, 0.85, and 0.88 μM, respectively, confirming that structural modifications in 1f confer 4.1-fold improved potency . In contrast, the widely used PDK inhibitor dichloroacetate (DCA) requires millimolar concentrations (IC₅₀ ≈ 5–25 mM) across various cancer cell lines . PDK-IN-1 displays IC₅₀ values of 0.1 μM and 1.0 μM against PSN-1 and BxPC-3 pancreatic cancer cells in 2D culture, but its HSP90 inhibition complicates direct comparison .

Antiproliferative activity Cancer cell lines IC₅₀ profiling

Optimal Experimental Scenarios for Procuring PDK-IN-2


Cancer Metabolism Studies Requiring Mitochondria-Specific PDK Inhibition

PDK-IN-2 is uniquely suited for experiments that aim to dissect mitochondrial PDK function due to its TPP⁺-mediated mitochondrial accumulation . Researchers investigating the Warburg effect, oxidative phosphorylation (OXPHOS) restoration, or mitochondrial membrane potential changes will benefit from its enhanced subcellular targeting . Studies using Seahorse XF analyzers to measure ECAR and OCR are particularly appropriate, as 1f has been validated to reduce ECAR and lactate production .

Preclinical In Vivo Oncology Models with Emphasis on Tolerability

For syngeneic or xenograft mouse models, PDK-IN-2 offers a favorable therapeutic window. The compound has demonstrated significant tumor growth inhibition in a 4T1 breast cancer model without causing body weight loss . This makes it a suitable candidate for combination therapy studies or for researchers seeking a PDK inhibitor with a clean toxicity profile .

Comparative Pharmacology to Differentiate PDK Isoform vs. Off-Target Effects

PDK-IN-2 can serve as a selective tool compound to distinguish PDK-mediated metabolic effects from those arising from HSP90 inhibition or other kinase off-targets. Unlike PDK-IN-1, which inhibits HSP90 at 0.1 μM , PDK-IN-2 has no reported HSP90 activity. This specificity reduces experimental noise in mechanistic studies .

Structure-Activity Relationship (SAR) Studies of Mitochondria-Targeted Anticancer Agents

Medicinal chemists optimizing PDK inhibitors will find PDK-IN-2 valuable as a benchmark for mitochondria-targeted conjugates. Its 4.1-fold improved antiproliferative activity over analogs 1c–1e and 12.6-fold enhanced tumor selectivity over parent 1a provide clear SAR benchmarks for further derivatization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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